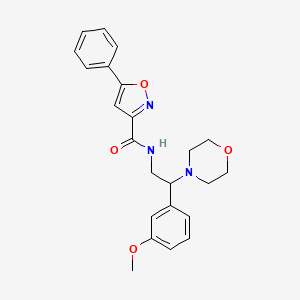

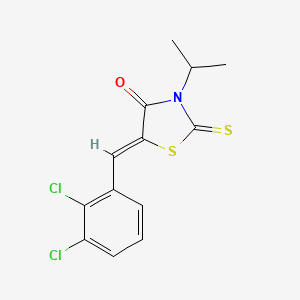

![molecular formula C20H18ClNO5S B2507518 3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946349-20-8](/img/structure/B2507518.png)

3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide" is a chemically synthesized molecule that may have potential applications in various fields such as pharmacology and agriculture. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with chloro, sulfonyl, and benzamide groups, which can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic chemistry techniques. For instance, the paper titled "Synthesis, Crystal Structure and Biological Activity of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide" discusses the synthesis of a compound with chloro, sulfonyl, and benzamide functionalities, similar to our compound of interest . The synthesis process typically includes the formation of amide bonds and the introduction of sulfonyl groups, which are steps likely relevant to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using X-ray single-crystal diffraction, as seen in the first paper . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule. The crystal structure of the compound in the first paper belongs to the monoclinic space group, which could be a point of comparison for the molecular structure analysis of "this compound".

Chemical Reactions Analysis

The chemical reactions involving such compounds typically include interactions with biological targets or transformations into active metabolites. For example, the second paper discusses the pharmacokinetics and metabolic interconversion of a benzamide compound with a sulfonyl group . This suggests that "this compound" may also undergo metabolic transformations, which could be important for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their practical applications. The first paper provides details such as the density and crystal volume of the synthesized compound . These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems or during chemical reactions.

Scientific Research Applications

Antimycobacterial Activity

Research on related furyl and benzyl purine derivatives indicates potential applications in treating Mycobacterium tuberculosis. For instance, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, a compound with a similar furyl and methoxyphenyl structure, has shown high antimycobacterial activity and low toxicity against mammalian cells, suggesting potential as an antituberculosis drug (Bakkestuen, Gundersen, & Utenova, 2005).

Photodynamic Therapy

Certain benzochlorins, which are related to the furyl and methoxyphenyl groups in the compound, have been studied for their efficiency as photodynamic agents. These agents have shown significant tumoricidal effects in vivo, indicating potential applications in photodynamic therapy for treating tumors (Morgan et al., 1992).

Polymerization Catalysis

Compounds with furyl and methoxyphenyl structures have been used in phosphine-sulfonate-based catalysts for ethylene polymerization. These catalysts have shown high activities, impacting the microstructures of the resulting polyethylene (Yang, Xiong, & Chen, 2017).

Enzyme Inhibitory Activity

Derivatives with furyl and sulfonyl benzyl groups have been synthesized and shown to exhibit good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications in diseases where these enzymes are implicated (Hussain et al., 2017).

Fluorescence Enhancement

Compounds structurally related to the query compound have been shown to enhance the fluorescence of certain ions, such as erbium, suggesting applications in fluorimetric probes and possibly in high-performance liquid chromatography detection (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Antibacterial Activity

Studies on N-(un)substituted derivatives of compounds with similar structures have revealed moderate to good antibacterial activity, indicating potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Photophysical Properties

The photophysical properties of sulfonamide derivatives with similar structural features have been examined, revealing fluorescence in the blue-green region. This could have implications for the development of new fluorescent materials or sensors (Bozkurt et al., 2016).

properties

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDFUQRXXGCXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

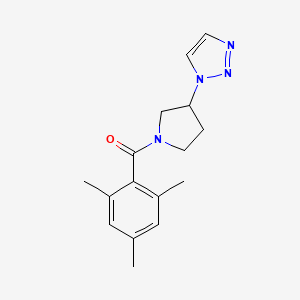

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

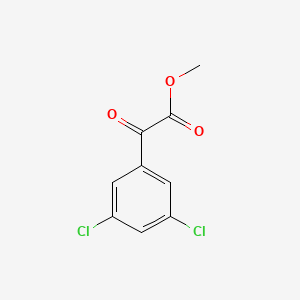

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

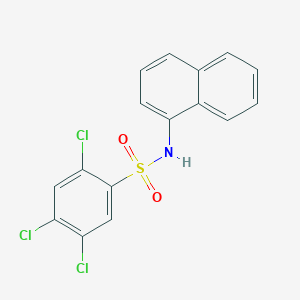

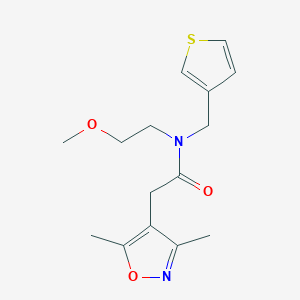

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)

![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)